Non-Selective M1–M3 Muscarinic Antagonism
In functional tissue assays using field-stimulated rabbit vas deferens (M1/M2 receptors) and guinea-pig ileum/trachea (M3 receptors), thiazinamium displayed high muscarinic receptor affinity with pA2 values ranging from 7.83 to 8.51, but demonstrated no selectivity across M1, M2, and M3 subtypes [1]. This affinity is comparable to cyproheptadine (pA2 7.99–8.08) and exceeds pizotifen (7.23–7.81) and ketotifen (6.34–6.99), yet thiazinamium lacks the M1-selectivity exhibited by the pirenzepine analogue nuvenzepine (pA2 6.63–7.74, M1-selective) [1]. The combination of high potency and pan-subtype blockade distinguishes thiazinamium from M1-preferring antimuscarinics.
| Evidence Dimension | Muscarinic receptor antagonist affinity (pA2) across M1, M2, M3 subtypes |
|---|---|
| Target Compound Data | Thiazinamium pA2 = 7.83–8.51 (non-selective across M1–M3) |
| Comparator Or Baseline | Cyproheptadine pA2 = 7.99–8.08; Pizotifen pA2 = 7.23–7.81; Ketotifen pA2 = 6.34–6.99; Nuvenzepine pA2 = 6.63–7.74 (M1-selective) |
| Quantified Difference | Thiazinamium affinity is within 0.03–0.4 log units of cyproheptadine; 0.3–1.5 log units (2–32×) higher than ketotifen; non-selective vs. nuvenzepine M1 selectivity |
| Conditions | In vitro functional antagonist assays: field-stimulated rabbit vas deferens (M1, M2) and guinea-pig ileum/trachea (M3); Schild analysis |
Why This Matters
Researchers requiring a non-selective, high-affinity muscarinic antagonist for respiratory or smooth muscle studies can select thiazinamium over lower-affinity or M1-selective alternatives, avoiding confounded subtype-specific effects.
- [1] Eltze M, et al. Affinity profiles of pizotifen, ketotifen and other tricyclic antimuscarinics at muscarinic receptor subtypes M1, M2 and M3. Eur J Pharmacol. 1992;211(3):283-93. PMID: 1377628. DOI: 10.1016/0014-2999(92)90383-f. View Source
